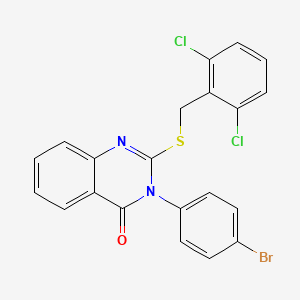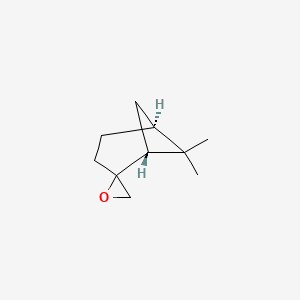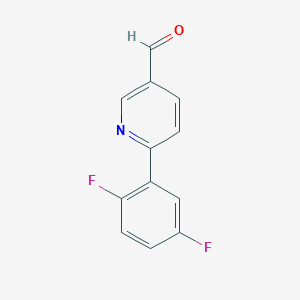
Menaquinone-9-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menaquinone-9-13C6 is a labeled form of Menaquinone-9, which is a subtype of Vitamin K2. Vitamin K2 is a lipid-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. The “13C6” label indicates that six carbon atoms in the compound are replaced with the stable isotope carbon-13, making it useful for various scientific research applications, particularly in tracing and quantification studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone-9-13C6 typically involves the incorporation of carbon-13 into the menaquinone structure. This can be achieved through chemical synthesis using labeled precursors. The process often involves multiple steps, including the formation of the naphthoquinone ring and the attachment of the polyisoprenyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. These microorganisms are fed with carbon-13 labeled substrates, which are then incorporated into the menaquinone structure during biosynthesis. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Menaquinone-9-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function and stability in biological systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce hydroquinone forms .
Wissenschaftliche Forschungsanwendungen
Menaquinone-9-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving carbon-13 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of Vitamin K2 in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K2.
Industry: Applied in the development of dietary supplements and fortified foods to ensure accurate labeling and quality control
Wirkmechanismus
Menaquinone-9-13C6 exerts its effects by participating in the electron transport chain in bacteria, where it plays a crucial role in ATP generation. It acts as an electron carrier, shuttling electrons between different enzyme complexes. In humans, it functions as a cofactor for γ-glutamyl carboxylase, which is involved in the carboxylation of specific proteins required for blood clotting and bone health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menaquinone-4 (MK-4): Another subtype of Vitamin K2, commonly found in animal tissues.
Menaquinone-7 (MK-7): A longer-chain form of Vitamin K2, often found in fermented foods.
Phylloquinone (Vitamin K1): The primary form of Vitamin K found in green leafy vegetables
Uniqueness
Menaquinone-9-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require precise tracing and quantification. This labeling allows for detailed studies of metabolic pathways and the behavior of Vitamin K2 in various biological systems .
Eigenschaften
Molekularformel |
C56H80O2 |
|---|---|
Molekulargewicht |
791.2 g/mol |
IUPAC-Name |
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i12+1,13+1,38+1,39+1,53+1,54+1 |
InChI-Schlüssel |
WCRXHNIUHQUASO-PESLFLFUSA-N |
Isomerische SMILES |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)

![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)



![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052110.png)
![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)


